molecular formula C14H8N2 B1266394 9-Acridinecarbonitrile CAS No. 5326-19-2

9-Acridinecarbonitrile

Cat. No. B1266394
CAS RN: 5326-19-2
M. Wt: 204.23 g/mol
InChI Key: ZBCDNEFWYPYAGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-acridinecarbonitrile derivatives often involves the condensation of 5-substituted-1,3-cyclohexanedione with 2-aminobenzonitrile, employing catalysts such as p-toluenesulfonic acid, K2CO3, and Cu2Cl2. These reactions lead to novel 9-amino-3-substituted-1,2,3,4-acridin-1-one derivatives and 9,14-diamino-7-substituted-7,8-dihydroquinolino[2,3-a]acridine derivatives, showcasing the versatility of acridine derivatives synthesis (Han et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as single-crystal x-ray diffraction, revealing intricate details about their crystallography. For instance, the crystal and molecular structures of certain dihydroquinolino[2,3-a]acridine derivatives have been determined, offering insights into their triclinic space group and molecular dimensions (Han et al., 2009).

Chemical Reactions and Properties

9-Acridinecarbonitrile derivatives undergo various chemical reactions, including amine exchange reactions in water, which are reversible and proceed via an unstable hemiaminal intermediate. This property suggests potential applications in drug design and understanding the mode of action of 9-aminoacridines in vivo (Paul & Ladame, 2009).

Physical Properties Analysis

The physical properties of 9-acridinecarbonitrile derivatives, such as fluorescence spectral characteristics, are investigated in various organic solvents and aqueous solutions. These studies reveal information about their fluorescence quantum yields, lifetimes, and solvatochromic shifts, suggesting their utility in chemical sensor applications (Dey et al., 1997).

Chemical Properties Analysis

The chemical properties of 9-acridinecarbonitrile derivatives, including their reactivity in hydride transfer reactions and the formation of charge-transfer complexes, are crucial for understanding their behavior in various chemical environments. These properties are explored through studies of their reactions with hydride acceptors and the formation of complexes with iodine, showcasing the amphoteric nature of iodine in these interactions (Fukuzumi et al., 2000); (Rimmer et al., 2000).

Scientific Research Applications

Reactivity in Hydride Transfer Reactions

9-Acridinecarbonitrile derivatives, specifically 9-substituted 10-methyl-9,10-dihydroacridines, demonstrate significant reactivity in hydride transfer reactions with various acceptors. These reactions proceed via a sequential electron-proton-electron transfer, with the rate-determining step being the proton transfer. This process, studied in depth by Fukuzumi et al. (2000), highlights the potential of 9-Acridinecarbonitrile derivatives in chemical syntheses and reactions involving charge-transfer complexes (Fukuzumi, Ohkubo, Tokuda, & Suenobu, 2000).

Synthesis of Polycyclic Acridines

9-Acridinecarbonitrile derivatives have been utilized in synthesizing polycyclic acridines, which have potential antitumor properties. Julino and Stevens (1998) achieved this by base-catalyzed cyclization reactions, leading to the formation of 7H-pyrido[4,3,2-kl]acridines with exploitable functionalities. Such research underscores the importance of 9-Acridinecarbonitrile in pharmaceutical chemistry (Julino & Stevens, 1998).

Fluorescence Spectral Studies

9-Acridinecarbonitrile derivatives, such as 9-acridinecarboxylic acid and its methyl ester, have been studied for their fluorescence properties by Dey et al. (1997). These studies are vital for understanding the photophysical behavior of acridine derivatives, which can have implications in fields like bioimaging and sensor development (Dey, Haynes, Warner, & Chandra, 1997).

Analytical Chemistry Applications

In the field of analytical chemistry, 9-Acridinecarbonitrile derivatives like 9-(2-hydroxyethyl)acridone have been used in developing methods for detecting amino compounds in wastewater. This demonstrates the potential of these derivatives in environmental monitoring and pollutant detection (You et al., 2002).

Chromatography Stationary Phases

Hosseini and Heydar (2021) explored the use of 9-methylacridine and 9-undecylacridine as mixed-mode stationary phases in high-performance liquid chromatography (HPLC). This research highlights the role of acridine derivatives in improving chromatographic separation techniques (Hosseini & Heydar, 2021).

Interaction with DNA and RNA

Studies on acridine derivatives, such as 9-chloroacridine, have focused on their interaction with DNA and RNA, providing insights into their potential use in drug design and understanding their mode of action at the molecular level. Research by Rupar et al. (2020) delved into the electrochemical behavior and DNA interaction of these compounds, offering valuable information for pharmaceutical development (Rupar et al., 2020).

Safety And Hazards

The safety data sheet for acridine-9-carbonitrile indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is the main topic of this review with a focus on recently designed acridine derivatives .

properties

IUPAC Name

acridine-9-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCDNEFWYPYAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201376
Record name 9-Acridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80201376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Acridinecarbonitrile

CAS RN

5326-19-2
Record name 9-Acridinecarbonitrile
Source ChemIDplus
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Record name 9-Acridinecarbonitrile
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Record name 9-Acridinecarbonitrile
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Record name acridine-9-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
WE McEwen, RL Cobb - Chemical Reviews, 1955 - ACS Publications
… also resulted in the formation of 9-acridinecarbonitrile (XIV), it … 9-acridinecarbonitrile (XIV) arises from a rearrangement of initially formed 10-benzoyl-9,10-dihydro9-acridinecarbonitrile …
Number of citations: 164 pubs.acs.org
RL Cobb - 1955 - kuscholarworks.ku.edu
… ~9,10-dihydro-9acridinecarbonitrile (XIII) has again been attempted (4). Arter reaction of acridine, benzoyl chloride and aqueous potassium cyanide, 9-acridinecarbonitrile (XIV) was the …
Number of citations: 0 kuscholarworks.ku.edu
JE Toomey Jr, R Murugan - Progress in Heterocyclic Chemistry, 1996 - Elsevier
… Using potassium cyanide displacement, catalyzed by ptoluene sulfinate or methane sulfinate, a quantitative yield of 9-acridinecarbonitrile was obtained from 9-chloroacridine <94H(39)…
Number of citations: 3 www.sciencedirect.com
D Dittmann, P Eisentraut, C Goedecke, Y Wiesner… - Scientific reports, 2020 - nature.com
… 9-Acridinecarbonitrile (62) is an outstanding and specific decomposition product containing two nitrogen atoms. It is released from all systems containing carbamazepine but …
Number of citations: 14 www.nature.com
AS Ruhl, U Braun - opus4.kobv.de
… 9-Acridinecarbonitrile (62) is an outstanding and specific decomposition product containing two nitrogen atoms. It is released from all systems containing carbamazepine but …
Number of citations: 7 opus4.kobv.de
P Lai, H Zhao, C Wang, J Ni - Journal of Hazardous Materials, 2007 - Elsevier
Advanced treatment of coking wastewater was investigated experimentally with coagulation and zero-valent iron (ZVI) processes. Particular attention was paid to the effect of dosage …
Number of citations: 210 www.sciencedirect.com
JG Schantl, W Türk - Heterocycles (Sendai), 1984 - pascal-francis.inist.fr
Unambiguous synthesis of 9-cyanamino-acridine and 10-cyano-9-imino-acridane CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple search …
Number of citations: 4 pascal-francis.inist.fr
AM GALY, G JP, R FAURE, J BARBE - 1980 - pascal-francis.inist.fr
Keyword (fr) COMPOSE TRICYCLIQUE INDICE LIAISON ACIDE CARBOXYLIQUE NITRILE EFFET SUBSTITUANT COMPOSE ORGANIQUE ETUDE THEORIQUE METHODE CNDO S …
Number of citations: 0 pascal-francis.inist.fr
R FAURE, G JP, G AM, J BARBE - 1980 - pascal-francis.inist.fr
Keyword (fr) ETUDE EXPERIMENTALE SOLUTION CHIMIQUE COMPOSE ORGANIQUE COMPOSE TRICYCLIQUE EFFET SUBSTITUANT DISTRIBUTION CHARGE ELECTRONIQUE …
Number of citations: 0 pascal-francis.inist.fr
飯島千穂子, 林英作 - YAKUGAKU ZASSHI, 1988 - jstage.jst.go.jp
… 欠乏部位にある塩素が直接 cyanideionと置換する例としては 9-chloroacridine について Braz等の報告"があるのみであり彼等は methanol中で KCN を作用させて好収率 * 9-acridinecarbonitrile …
Number of citations: 3 www.jstage.jst.go.jp

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